molecular formula C14H16F2N6O2 B2638933 1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034515-31-4

1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2638933
CAS RN: 2034515-31-4
M. Wt: 338.319
InChI Key: QNLNUMFSUUAKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
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Scientific Research Applications

Derivatives of Imidazo-sym-triazine

A study by Dovlatyan et al. (2009) focuses on the synthesis of derivatives by the reaction of aryl isocyanates and arenesulfonyl chlorides with 2-Dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one. This research highlights the chemical versatility and reactivity of related triazine compounds, suggesting potential applications in developing novel organic compounds with specific properties. The process involves converting sym-triazine derivatives through thermolysis and reactions with methyl bromoacetate, indicating its utility in synthesizing complex molecules for various applications, including material science and pharmaceuticals (Dovlatyan et al., 2009).

Formation of Heterocyclic Compounds

Research by Matsuda et al. (1976) demonstrates the synthesis of imidazolidinone, triazinone, and pyrimidinone derivatives from the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules. This study showcases the compound's role in forming heterocyclic compounds, fundamental in developing drugs, agrochemicals, and dyes. The findings illustrate the compound's potential in organic synthesis, particularly in creating new heterocyclic structures that can serve as key intermediates in the synthesis of biologically active molecules (Matsuda, Yamamoto, & Ishii, 1976).

Corrosion Inhibition

A study conducted by Mistry et al. (2011) investigates the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions. This research is particularly relevant to industrial applications, where corrosion prevention is crucial. The findings indicate that triazine derivatives can effectively protect metal surfaces from corrosion, suggesting their potential application as corrosion inhibitors in various industries, including construction and manufacturing (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6O2/c1-22(2)12-19-11(20-14(21-12)24-3)7-17-13(23)18-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLNUMFSUUAKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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